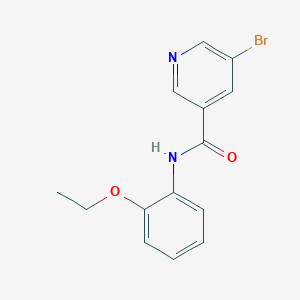

![molecular formula C20H21N3O3 B5559548 N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide involves complex chemical reactions. For instance, compounds like N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives have been synthesized through the reaction of Schiff bases with mercaptoacetic acid, highlighting the methodological variety in synthesizing isonicotinamide derivatives (Ramachandran, 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category often involves detailed analysis using techniques such as IR, 1H-NMR, and others to confirm their chemical structures. The structure of N-arylnicotinamides and their derivatives, for instance, showcases the complex architecture and the methods used for structural confirmation (Pisanenko, Klimko, & Likhnitskii, 2011).

Chemical Reactions and Properties

Chemical reactions involving isonicotinamide derivatives can lead to the formation of various structures with distinct properties. For example, the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent illustrates the chemical versatility and the potential for creating compounds with specific properties (Huang et al., 2019).

Physical Properties Analysis

The physical properties of such compounds are often determined by their molecular structure and the synthesis method. The analysis of these properties is crucial for understanding the behavior and potential applications of the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure of the compounds. Studies such as the synthesis and evaluation of xanthine oxidase inhibitors based on N-phenylisonicotinamide derivatives provide insights into the chemical behavior and potential therapeutic applications of these compounds (Zhang et al., 2019).

科学的研究の応用

Antibacterial Activity

A study focused on the synthesis and characterization of derivatives related to isonicotinamide, including antibacterial evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli. These compounds have shown promising antibacterial properties, suggesting potential applications in developing new antibacterial agents (Ramachandran, 2017).

Hydrogel Formation

Research on pyridyl amides derived from isonicotinic acid led to the discovery of efficient hydrogelators. Specifically, N-(4-pyridyl)isonicotinamide demonstrated significant hydrogelation capabilities, which could be used across a wide range of concentrations. This property opens avenues for its application in designing new materials for biomedical and environmental purposes (Kumar et al., 2004).

Crystal Engineering

A novel carboxamide-pyridine N-oxide synthon was identified for assembling isonicotinamide N-oxide in a triple helix architecture. This approach has been exploited to synthesize cocrystals of barbiturate drugs, demonstrating the potential for crystal engineering and pharmaceutical cocrystal development (Reddy et al., 2006).

Anion Binding

Studies on N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas explored their use as neutral receptors for anion binding in aqueous solutions. These compounds create a hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. This research provides insights into designing neutral receptors for environmental and analytical chemistry applications (Yang et al., 2008).

Fluorescent Probes for pH Sensing

N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide was synthesized as a pH fluorescent probe. It demonstrated significant emission enhancement in both acidic and alkaline pH ranges, making it suitable for monitoring pH fluctuations in biological systems, including living cells (Jiao et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(3R,4R)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-18-13-23(12-16-11-15-3-1-2-4-19(15)26-16)10-7-17(18)22-20(25)14-5-8-21-9-6-14/h1-6,8-9,11,17-18,24H,7,10,12-13H2,(H,22,25)/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLFDLZOZKXKCH-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)CC3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)CC3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)